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3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione

GPR84 biased agonism GPCR signaling

3-Methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 61080-66-8) is a 3-methyl-substituted 6-aminouracil derivative bearing a phenethylamino side chain at the C6 position. This compound belongs to the 6-(aryl)alkylamino-uracil class that has been systematically characterized as a lipid-mimetic scaffold targeting the orphan G protein-coupled receptor GPR84, a proinflammatory receptor implicated in immunometabolism and cancer.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 61080-66-8
Cat. No. B3883569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione
CAS61080-66-8
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)NCCC2=CC=CC=C2
InChIInChI=1S/C13H15N3O2/c1-16-12(17)9-11(15-13(16)18)14-8-7-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,15,18)
InChIKeyJQGUTCXSMSQWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 61080-66-8): N3-Methyl-6-Aminouracil Scaffold for Biased GPCR Probe Design and Redox Catalyst Synthesis


3-Methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 61080-66-8) is a 3-methyl-substituted 6-aminouracil derivative bearing a phenethylamino side chain at the C6 position . This compound belongs to the 6-(aryl)alkylamino-uracil class that has been systematically characterized as a lipid-mimetic scaffold targeting the orphan G protein-coupled receptor GPR84, a proinflammatory receptor implicated in immunometabolism and cancer [1]. Unlike the more extensively profiled 1,3-dimethyl or N1-unsubstituted analogs, the N3-monomethyl substitution pattern of this compound confers a distinct pharmacological fingerprint—particularly with respect to G protein versus β-arrestin signaling bias—that cannot be replicated by simply substituting an in-class analog [1]. Additionally, this compound has a documented role as a synthetic precursor for pyridodipyrimidine-based NAD(P)+ model redox catalysts with autocatalytic alcohol oxidation activity .

Why 3-Methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by a Generic 6-Aminouracil Analog: N-Methylation Pattern Dictates GPR84 Signaling Bias and Downstream Functional Selectivity


Within the 6-aminouracil chemotype, the position and number of N-methyl substituents on the pyrimidinedione ring fundamentally determine GPR84 signaling modality—not merely potency. Systematic structure–activity relationship (SAR) data demonstrate that introducing an N3-methyl group (as in this compound) shifts the signaling profile toward G protein pathway bias while functionally impairing β-arrestin recruitment, compared to the N1-unsubstituted parent scaffold [1]. Conversely, adding a second methyl group at N1 (yielding the 1,3-dimethyl analog) virtually abolishes GPR84 agonism entirely (EC50 >10,000 nM) [2]. Generic substitution with an N1-unsubstituted 6-(phenethylamino)uracil (Compound 42, EC50 200 nM at GPR84 [1]) or with the 1,3-dimethyl variant yields fundamentally different pharmacological outcomes—making receptor signaling bias, not merely target binding, the critical selection parameter. Furthermore, the N3-methyl substitution influences the compound's utility as a synthetic building block: the specific tautomeric form and N-H availability at position 1 are essential for condensation reactions yielding pyridodipyrimidine redox catalysts .

3-Methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 61080-66-8): Quantitative Comparator-Based Differentiation Evidence for Scientific Procurement


N3-Methylation Reduces GPR84 cAMP Potency ~42-Fold Versus N1-Unsubstituted Parent While Abolishing β-Arrestin Recruitment: Class-Level Signaling Bias Evidence

The impact of N3-methylation on uracil-based GPR84 agonists was quantified in a controlled SAR study comparing 3-methyl-6-(octylamino)uracil (Compound 31) against the N1-unsubstituted parent 6-octylaminouracil (Compound 4) [1]. In the forskolin-induced cAMP accumulation assay (Gi-coupled human GPR84 expressed in CHO cells), Compound 31 exhibited an EC50 of 0.72 ± 0.27 µM with 95% efficacy (relative to decanoic acid), compared to Compound 4 which showed EC50 0.017 ± 0.003 µM with 104% efficacy—a 42-fold reduction in potency [1]. In the β-arrestin-2 recruitment assay, the divergence was even more pronounced: Compound 31 showed EC50 >10 µM with only 32% efficacy, whereas Compound 4 displayed EC50 0.11 ± 0.04 µM with 189% efficacy (relative to embelin), representing a >90-fold potency loss and virtual elimination of β-arrestin coupling [1]. The bias factor for Compound 31 was calculated as >1.2 (G protein-biased), compared to a bias factor of 0.6 (balanced) for Compound 4 [1]. This class-level inference predicts that 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione will similarly exhibit G protein-biased signaling at GPR84 with substantially impaired β-arrestin recruitment relative to the unsubstituted 6-(phenethylamino)uracil (Compound 42, EC50 200 nM in cAMP assay [1]).

GPR84 biased agonism GPCR signaling β-arrestin cAMP assay

PNMT Inhibitory Activity: Target Compound Exhibits Negligible Affinity (Ki = 1.11 mM) Versus Active PNMT Inhibitors, Enabling Its Use as a Negative Control for Epinephrine Biosynthesis Selectivity Profiling

3-Methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione was directly tested for in vitro inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay, yielding a Ki value of 1.11 × 10^6 nM (1.11 mM) [1]. This represents negligible inhibitory activity—approximately 440-fold weaker than a structurally distinct but moderately active PNMT inhibitor scaffold (CHEMBL144182, Ki = 2.53 × 10^3 nM = 2.53 µM against bovine adrenal PNMT [2]). The extremely weak PNMT affinity of the target compound is notable because the phenethylamine moiety present in its structure mimics the endogenous PNMT substrate phenylethanolamine, yet the 6-aminouracil core effectively abrogates productive enzyme binding. This quantitatively established lack of PNMT activity makes the compound a valuable tool for selectivity counter-screening in programs where PNMT inhibition constitutes an off-target liability (e.g., adrenergic pharmacology, CNS drug discovery).

PNMT phenylethanolamine N-methyltransferase epinephrine biosynthesis negative control selectivity profiling

N1,N3-Dimethylation Eliminates GPR84 Agonist Activity Entirely: The Target Compound's N3-Monomethyl Pattern Preserves Measurable Agonism, Whereas the 1,3-Dimethyl Analog Is Functionally Silent

Systematic evaluation of N-methylation patterns on uracil-based GPR84 agonists revealed that the 1,3-dimethyl-6-(phenethylamino)pyrimidine-2,4-dione analog (Structure D representative, Compound 36 with octylamino chain) is essentially devoid of GPR84 agonist activity: cAMP EC50 >10 µM with only 25% efficacy [1]. Independent screening data for the 1,3-dimethyl-6-(phenethylamino) analog confirm this null activity, with EC50 >10,000 nM in a Gi-coupled human GPR84 cAMP assay in CHO cells [2]. In contrast, N3-monomethyl-substituted uracil derivatives (Structure B) retain partial GPR84 agonism (e.g., Compound 31, cAMP EC50 0.72 µM, 95% efficacy [1]), and the N1-unsubstituted 6-(phenethylamino)uracil (Compound 42) shows EC50 200 nM [1]. This SAR demonstrates a strict rank order of GPR84 compatibility: N1-unsubstituted > N3-monomethyl ≫ N1,N3-dimethyl (inactive). The target compound's N3-monomethyl-6-[(2-phenylethyl)amino] substitution pattern therefore occupies a unique intermediate position that is not accessible with either the fully unmethylated or the 1,3-dimethylated analogs.

GPR84 SAR N-methylation 1,3-dimethyluracil agonist activity

Synthetic Utility as a Key Precursor for Pyridodipyrimidine NAD(P)+ Model Redox Catalysts: Lipophilic Phenethyl Substituent Enhances Catalytic Turnover and Stability Versus Shorter-Chain or Unsubstituted Amino Analogs

3-Methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione (as the broader 6-(substituted-amino)uracil class member 9) was employed as a key condensation partner with 6-chloro-5-formyluracils (12) or 2,4,6-trichloropyrimidine-5-carbaldehyde (13) in DMF or acetic acid to construct pyridodipyrimidine-2,4,6,8(1H,3H,7H,10H)-tetraones (6) and pyridodipyrimidine-2,4,6(3H,7H,10H)-triones (7) . These pyridodipyrimidine catalysts exhibited NAD(P)+-mimetic redox activity, catalyzing the oxidation of a variety of alcohols to carbonyl compounds under neutral conditions (no added base) with markedly high turnover numbers . Critically, the catalytic oxidation yields were promoted remarkably by the presence of lipophilic substituents, particularly longer alkyl groups at the 10-position . The phenethylamino substituent of the target compound, when incorporated into the final pyridodipyrimidine architecture, contributes both lipophilicity (predicted to enhance substrate partitioning) and catalyst stability—the catalysts were reported to be so stable that the oxidation reaction proceeded until substrate exhaustion . This differentiates the phenethylamino-substituted precursor from shorter-chain 6-alkylaminouracils, which yield catalysts with lower lipophilicity and potentially reduced turnover efficiency.

NAD+ model redox catalyst pyridodipyrimidine autorecycling oxidation alcohol oxidation

Physicochemical Property Differentiation: Target Compound (LogP 1.21, PSA 67.15) Occupies a Lipophilicity–Polarity Window Distinct from the 1,3-Dimethyl Analog, Impacting Membrane Permeability and Assay Compatibility

The experimentally derived physicochemical parameters for 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione are LogP = 1.21350 and topological polar surface area (PSA) = 67.15 Ų . These values place the compound within favorable drug-like chemical space (Lipinski-compliant: LogP <5, PSA <140 Ų). By contrast, the 1,3-dimethyl-6-[(2-phenylethyl)amino] analog (molecular formula C14H17N3O2, MW 259.30 vs. target MW 245.28) bears an additional N1-methyl group that increases lipophilicity (estimated additional contribution of approximately +0.5 LogP units based on the methylene fragment constant) and eliminates the N1-H hydrogen bond donor. The target compound retains one N-H donor (at N1), while the 1,3-dimethyl analog has none, reducing its hydrogen-bonding capacity from 2 HBD to 1 HBD. This difference in HBD count and LogP directly affects aqueous solubility, membrane permeability, and compatibility with biochemical assay conditions where N-H-mediated interactions (e.g., with the receptor) are critical.

LogP PSA physicochemical properties drug-likeness solubility

Application Scenarios for 3-Methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 61080-66-8): Research and Industrial Use Cases Based on Verified Differentiation Data


Biased GPCR Probe Development: G Protein-Biased GPR84 Agonist Scaffold

For academic and pharmaceutical research groups investigating the immunometabolic functions of GPR84, this compound provides a starting scaffold for developing G protein-biased agonists. The class-level SAR evidence from Pillaiyar et al. (2018) [1] demonstrates that N3-methylation on the uracil core shifts signaling toward G protein coupling (bias factor >1.2) while functionally impairing β-arrestin recruitment (efficacy reduced from 189% to 32% in the octylamino pair). This bias profile is mechanistically relevant because GPR84-mediated phagocytosis and certain anti-inflammatory effects are associated with G protein signaling, whereas β-arrestin-mediated pathways may drive pro-inflammatory chemotaxis. The target compound, with its N3-monomethyl-6-(phenethylamino) substitution, offers a distinct signaling modality that cannot be recapitulated using the commercially prevalent 1,3-dimethyl analog (which is GPR84-inactive, EC50 >10,000 nM [2]).

PNMT Selectivity Profiling: Chemically Matched Negative Control Compound

In drug discovery programs targeting the adrenergic system or developing CNS-penetrant phenethylamine-derived compounds, PNMT inhibition is a critical off-target liability that must be excluded. The target compound's quantitatively established lack of PNMT activity (Ki = 1.11 mM [3]) makes it suitable as a negative control in selectivity panels. Its phenethylamino moiety provides structural analogy to substrate-competitive PNMT inhibitors, enabling meaningful interpretation of negative results—unlike structurally unrelated negative controls that leave ambiguity about whether the chemotype itself is incompatible with PNMT binding. This application is supported by the comparison with CHEMBL144182 (Ki = 2.53 µM [4]), confirming that the uracil-phenethylamine scaffold can be rendered completely PNMT-inactive through appropriate N-methylation.

Biomimetic NAD(P)+ Redox Catalyst Synthesis: Precursor for Pyridodipyrimidine Autorecycling Oxidation Catalysts

For synthetic organic chemistry laboratories developing biomimetic oxidation catalysts, this compound serves as a precursor for constructing pyridodipyrimidine-based NAD(P)+ model systems. The specific synthetic route, documented by Nagamatsu et al. (1992) , involves condensation of the 6-(substituted-amino)uracil with 6-chloro-5-formyluracils to yield pyridodipyrimidine-2,4,6,8-tetraones that catalyze alcohol oxidation under neutral conditions with high turnover numbers. The phenethylamino substituent contributes lipophilicity that enhances catalytic turnover and catalyst stability . This application scenario is unique to the N3-methyl-6-aminouracil scaffold with an N6-arylalkylamino substituent and distinguishes the compound from simpler 6-aminouracil building blocks used in heterocyclic synthesis.

Structure–Activity Relationship (SAR) Studies on Uracil N-Methylation and GPCR Signaling Bias

For medicinal chemistry groups systematically mapping the SAR landscape of uracil-based GPCR ligands, this compound fills a specific and under-explored position in the N-methylation matrix (N3-methyl only, N1-unsubstituted). Combined data from Pillaiyar et al. (2018) [1] and BindingDB [2][3] establish that the three possible N-methylation states of the 6-(phenethylamino)uracil scaffold produce three pharmacologically distinct entities: (i) N1,N3-unsubstituted (Compound 42: GPR84 EC50 200 nM, active), (ii) N3-monomethyl (target compound: predicted intermediate GPR84 activity with G protein bias), and (iii) N1,N3-dimethyl (EC50 >10,000 nM, inactive at GPR84). This SAR knowledge gap—the lack of direct experimental GPR84 data for the N3-monomethyl with phenethylamino chain specifically—makes procurement of this compound valuable for completing the SAR matrix and validating the class-level predictions derived from the octylamino series.

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